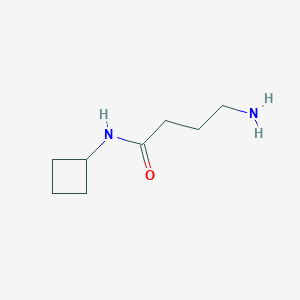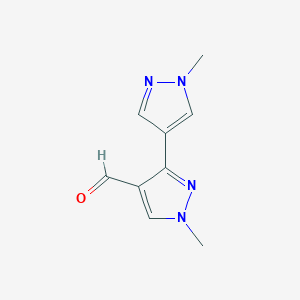
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde
描述
Pyrazole compounds, such as “1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde”, are a class of organic compounds with a five-membered ring structure composed of three carbon atoms and two nitrogen atoms . They are known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of pyrazole compounds often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyls . The specific synthesis process for “this compound” is not available in the sources I found.Molecular Structure Analysis
The molecular structure of pyrazole compounds is characterized by a five-membered ring with two adjacent nitrogen atoms . The specific molecular structure of “this compound” is not available in the sources I found.Chemical Reactions Analysis
Pyrazole compounds are known to participate in various chemical reactions. They can act as ligands in coordination chemistry and can undergo various organic reactions . The specific chemical reactions involving “this compound” are not available in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole compounds depend on their specific structure . The specific physical and chemical properties of “this compound” are not available in the sources I found.作用机制
The mechanism of action of MPAC is not fully understood. However, it is believed to act as a reactive oxygen species scavenger and a metal ion chelator. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Biochemical and Physiological Effects:
MPAC has been shown to have various biochemical and physiological effects. It has been shown to protect cells from oxidative stress, reduce inflammation, and improve cognitive function. It has also been shown to have anticancer properties and to inhibit the growth of certain cancer cells.
实验室实验的优点和局限性
One advantage of using MPAC in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, making it a useful tool for studying various biological processes. However, one limitation of using MPAC is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research involving MPAC. One area of interest is the development of new drugs based on the structure of MPAC. Another area of interest is the study of its mechanism of action, which could lead to a better understanding of its biological effects. Additionally, MPAC could be used as a tool for studying various biological processes, such as oxidative stress and inflammation.
科学研究应用
MPAC has been used in scientific research for various purposes, including as a fluorescent probe for detecting reactive oxygen species, a ligand for metal ions, and a precursor for the synthesis of other compounds. It has also been used in the development of new drugs for the treatment of various diseases.
安全和危害
属性
IUPAC Name |
1-methyl-3-(1-methylpyrazol-4-yl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-12-4-7(3-10-12)9-8(6-14)5-13(2)11-9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHGWOUWVYASPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN(C=C2C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amino}-2-methylpropanoate](/img/structure/B3225420.png)
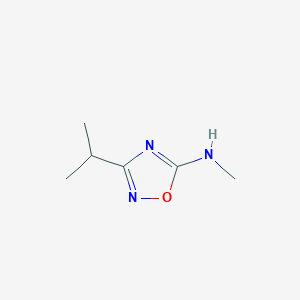
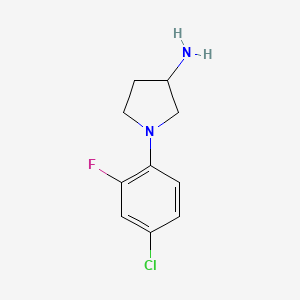
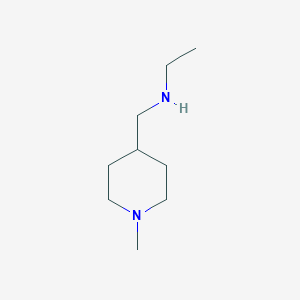
![[(4-Bromo-2-fluorophenyl)methyl]diethylamine](/img/structure/B3225465.png)
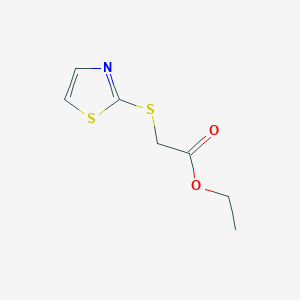
![3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine](/img/structure/B3225472.png)
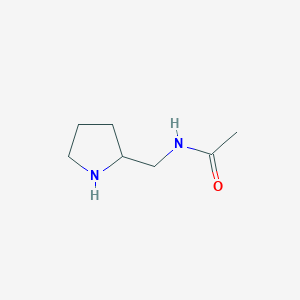
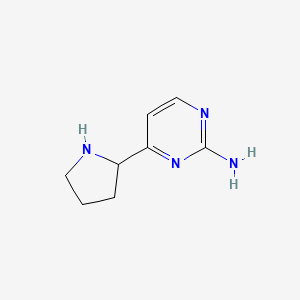



![5-Bromo-2-chloro-3-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B3225507.png)
